molecular formula C12H13ClN2O2 B13160621 2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B13160621
M. Wt: 252.69 g/mol
InChI Key: XVOXEEHQVLBCOG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole is a chemical reagent designed for research and development applications, particularly in medicinal chemistry. This compound features the privileged 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring known for its diverse biological activities and role as a bioisostere for carboxylic acids and amides . The 1,3,4-oxadiazole core is recognized for its electron-deficient nature and metabolic stability, making it a valuable scaffold in drug discovery . The primary research value of this specific derivative lies in its potential as a multifunctional building block. The 1,3,4-oxadiazole ring is associated with a broad spectrum of pharmacological properties, including documented anticancer, antibacterial, antifungal, and anti-inflammatory activities in related derivatives . The chloromethyl group at the 2-position provides a highly reactive handle for further structural elaboration via nucleophilic substitution reactions, allowing researchers to conjugate this core with other pharmacophores or linkers . This enables the synthesis of novel hybrid molecules for probing biological pathways and structure-activity relationships (SAR). In anticancer research, 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects by targeting crucial enzymes and pathways involved in cell proliferation. Specific derivatives have been reported to act through mechanisms such as the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase activity . The presence of the 4-isopropoxyphenyl substituent may influence the compound's lipophilicity and interaction with hydrophobic enzyme pockets, which can be critical for enhancing potency and selectivity . Researchers can utilize this compound to develop and screen new therapeutic candidates, particularly for investigating antitumor and antimicrobial agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

2-(chloromethyl)-5-(4-propan-2-yloxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C12H13ClN2O2/c1-8(2)16-10-5-3-9(4-6-10)12-15-14-11(7-13)17-12/h3-6,8H,7H2,1-2H3

InChI Key

XVOXEEHQVLBCOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN=C(O2)CCl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides

One common method involves the cyclization of hydrazides using a cyclodehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This approach is widely used due to its simplicity and efficiency.

Cyclization of Semicarbazides

Semicarbazides can also be cyclized to form 1,3,4-oxadiazoles. This method often involves the use of oxidizing agents or catalysts to facilitate the cyclization process.

Preparation of this compound

The synthesis of This compound typically involves several steps:

Detailed Synthesis Steps

  • Step 1: Preparation of the Hydrazide

    • Reagents : 4-Isopropoxybenzoic acid, hydrazine hydrate.
    • Conditions : The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.
  • Step 2: Cyclization

    • Reagents : The hydrazide from Step 1, phosphorus oxychloride (POCl3).
    • Conditions : The cyclization is performed in a solvent like dichloromethane or chloroform, often at elevated temperatures.
  • Step 3: Introduction of the Chloromethyl Group

    • Reagents : The oxadiazole from Step 2, chloroacetyl chloride.
    • Conditions : This reaction is typically conducted in a solvent like dichloromethane at low temperatures (e.g., 0°C) to control the reaction rate.

Analysis of Preparation Methods

Advantages and Disadvantages

Method Advantages Disadvantages
Cyclization of Hydrazides Simple, efficient Requires harsh conditions
Cyclization of Semicarbazides Mild conditions, high yields Limited substrate scope
Introduction of Chloromethyl Group Versatile reagents available Requires careful temperature control

Comparison of Cyclodehydrating Agents

Agent Yield Conditions Environmental Impact
POCl3 High Harsh Corrosive, toxic
SOCl2 High Harsh Corrosive, toxic
EDC Moderate Mild Less toxic, eco-friendly

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products can include alcohols or amines, depending on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.

    Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Research: The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical studies and drug discovery.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Anticancer Activity

Several 1,3,4-oxadiazole derivatives with aryl and halogen substituents have demonstrated cytotoxic properties. For example:

  • 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) showed growth inhibition percentages of 98.74% and 95.37%, respectively, against leukemia (SR) and prostate (PC-3) cancer cell lines at 10⁻⁵ M .
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives exhibited selective activity against liver cancer (Hep-G2), with IC₅₀ values as low as 2.46 µg/mL .

Key Differences :

  • The 4-isopropoxyphenyl group in the target compound may enhance solubility compared to halogenated aryl groups (e.g., 4-fluorophenyl or 2,4-dichlorophenyl) due to its ether linkage.
Table 1: Anticancer Activity of Selected Oxadiazoles
Compound Substituents IC₅₀/GP% Cell Line Reference ID
106 4-Chlorophenyl, 4-Fluorophenyl GP = 98.74% SR (Leukemia)
107 4-Chlorophenyl, 4-Methoxyphenyl GP = 95.37% PC-3 (Prostate)
Derivative 5h 2,4-Dichlorophenyl, Chloromethyl IC₅₀ = 2.46 µg/mL Hep-G2 (Liver)

Pesticidal and Antibacterial Activity

1,3,4-Oxadiazoles with sulfonyl or thioether groups have shown efficacy against plant pathogens:

  • 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole exhibited EC₅₀ values of 1.98 µg/mL (Xanthomonas axonopodis, Xac) and 0.17 µg/mL (Xanthomonas oryzae, Xoo), outperforming commercial agents like bismerthiazol .
  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) demonstrated herbicidal activity by inhibiting succinate dehydrogenase (SDH), with molecular docking confirming interactions similar to penthiopyrad .

Key Differences :

  • The chloromethyl group in the target compound may offer a reactive site for covalent binding to bacterial enzymes, unlike sulfonyl or thioether substituents.

Structural and Electronic Properties

Crystal structure analyses of related compounds highlight substituent effects:

  • 2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole exhibit planar oxadiazole cores with halogen/phenyl ring dihedral angles influenced by steric and electronic effects .
  • In materials science, 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) improves electron transport in polymer LEDs, with substituents like tert-butylphenyl optimizing charge balance .

Key Differences :

  • The isopropoxyphenyl group’s bulkiness may disrupt molecular packing compared to smaller substituents (e.g., fluorine or methyl), altering crystallization behavior.
  • Electron-donating isopropoxy groups could modulate the oxadiazole core’s electron-deficient nature, affecting applications in optoelectronics .

Key Differences :

  • Introducing the isopropoxyphenyl group may require protective strategies for the ether linkage during synthesis, increasing step complexity compared to halogen or alkyl substituents .

Key Differences :

  • The isopropoxyphenyl group’s lipophilicity may enhance blood-brain barrier penetration, but its steric bulk could reduce binding affinity to CNS targets compared to nitro or chloro substituents .

Biological Activity

2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole is a compound within the oxadiazole class, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloromethyl derivatives with isopropoxy-substituted phenyl compounds. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by identifying hydrogen and carbon environments.
  • Infrared (IR) Spectroscopy : Helps in identifying functional groups present in the compound.
  • Mass Spectrometry : Provides molecular weight confirmation.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, a study reported that synthesized oxadiazole derivatives demonstrated potent activity against various bacterial strains. The compound's ability to inhibit bacterial growth was compared to standard antibiotics like amoxicillin and cefixime .

Anticancer Activity

  • Cell Line Studies : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Notably, it exhibited cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The IC50 values for these cell lines were reported to be significantly lower than those of established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays indicated that this compound induces apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound interacts favorably with key proteins involved in cancer progression, enhancing its potential as an anticancer agent .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:

CompoundAntibacterial ActivityAnticancer Activity (IC50)Mechanism of Action
This compoundModerate0.65 - 2.41 µM (MCF-7)Apoptosis induction
1,2,4-Oxadiazole Derivative AHigh0.12 - 2.78 µM (MCF-7)Apoptosis induction
DoxorubicinHigh10 - 20 µMDNA intercalation

Case Studies

Several case studies have highlighted the potential of oxadiazoles in drug discovery:

  • Case Study on Anticancer Properties : A study focused on a series of oxadiazole derivatives showed that modifications in the phenyl ring significantly influenced anticancer activity and selectivity towards cancer cells over normal cells .
  • Case Study on Antimicrobial Efficacy : Another investigation demonstrated that specific substituents on the oxadiazole ring enhanced antibacterial efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via cyclization reactions using chloroacetic acid and appropriate acid hydrazides in phosphoryl chloride (POCl₃) under reflux (5–6 hours). Purification via column chromatography (n-hexane:EtOAc, 7:1) yields the product . Optimization includes adjusting stoichiometry (e.g., 1.2 eq chloroacetic acid), temperature control, and pH adjustment during workup (neutralization to pH 6–7) .
  • Data : Typical yields range from 27.7% to 87%, depending on substituents and purification efficiency .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this oxadiazole derivative?

  • Methodology :

  • ¹H/¹³C NMR : Chemical shifts (δ 2.29–8.05 ppm) and coupling constants confirm substituent positions and aromatic proton environments .
  • HRMS : Validates molecular weight (e.g., [M + H]⁺ peaks at m/z 331.2–339.1) .
  • X-ray crystallography : Resolves crystal packing (monoclinic system, space group P2₁/c) for unambiguous structural confirmation .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the electronic properties and reactivity of the oxadiazole core in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing oxadiazole core combined with the chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution (e.g., thioether formation) or Suzuki-Miyaura coupling. Computational studies (e.g., HOMO/LUMO energies: 6.2 eV/2.4 eV) suggest improved charge transport in material science applications .
  • Example : In electroluminescent devices, chloromethyl-substituted oxadiazoles improve electron injection efficiency, achieving external quantum efficiencies >1% .

Q. What methodologies are used to evaluate the biological activity of this compound against plant pathogens, and how do structural modifications affect efficacy?

  • Bioassay Design :

  • Fungicidal Activity : Tested at 50 μg/mL against Sclerotinia sclerotiorum and Rhizoctonia solani via mycelial growth inhibition assays (>50% inhibition threshold) .
  • Herbicidal Activity : Evaluated using weed germination assays; chloromethyl derivatives show bleaching effects via phytoene desaturase inhibition .
    • SAR Analysis : Substitution at the 4-position (e.g., bromo, trifluoromethyl) enhances bioactivity, while thioether linkages improve membrane permeability .

Q. In scintillation materials, what role do oxadiazole derivatives play, and how does structural variation impact their performance?

  • Application : Oxadiazoles like BPBD and B-PBD act as primary dopants in plastic scintillators, improving radiation stability and photon yield .
  • Performance Metrics : tert-Butyl groups (e.g., in B-PBD) reduce aggregation, enhancing light output by 15–20% compared to unsubstituted analogs .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported yields or biological activities across studies on similar oxadiazole derivatives?

  • Root Causes :

  • Synthetic Conditions : Varied stoichiometry (e.g., 1.0–1.2 eq reagents) or reflux duration (5–8 hours) .
  • Purification Methods : Column chromatography vs. recrystallization affects yields (e.g., 27.7% vs. 87%) .
    • Resolution : Standardize reaction protocols (e.g., POCl₃ reflux at 110°C) and validate bioassays with positive controls (e.g., penthiopyrad for SDH inhibition) .

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